6-Bromothiochromane-2-carboxylic acid 6-Bromothiochromane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17481160
InChI: InChI=1S/C10H9BrO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
SMILES:
Molecular Formula: C10H9BrO2S
Molecular Weight: 273.15 g/mol

6-Bromothiochromane-2-carboxylic acid

CAS No.:

Cat. No.: VC17481160

Molecular Formula: C10H9BrO2S

Molecular Weight: 273.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromothiochromane-2-carboxylic acid -

Specification

Molecular Formula C10H9BrO2S
Molecular Weight 273.15 g/mol
IUPAC Name 6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylic acid
Standard InChI InChI=1S/C10H9BrO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Standard InChI Key YBKUFWGUBFWZFW-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2)Br)SC1C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituent Effects

The thiochromane backbone consists of a benzannulated thiopyran ring, where sulfur replaces the oxygen atom in traditional chromane systems. The bromine atom at position 6 introduces steric and electronic effects, while the carboxylic acid at position 2 enhances polarity and hydrogen-bonding capacity. These features collectively influence the compound’s solubility, stability, and interaction with biological targets.

Table 1: Molecular Properties of 6-Bromothiochromane-2-carboxylic Acid

PropertyValue
IUPAC Name6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylic acid
Molecular FormulaC₁₀H₉BrO₂S
Molecular Weight273.15 g/mol
InChI KeyYBKUF... (truncated)
CAS NumberNot publicly disclosed

The electron-withdrawing bromine atom polarizes the aromatic ring, directing electrophilic substitutions to specific positions, while the carboxylic acid group facilitates salt formation and derivatization.

Synthesis and Optimization

Microwave-Assisted Synthesis

The compound is synthesized via a two-step protocol:

  • Bromination: Introduction of bromine to thiochromane-2-carboxylic acid precursors.

  • Cyclization and Functionalization: Microwave irradiation accelerates ring closure and carboxyl group stabilization, reducing reaction times from hours to minutes.

Table 2: Optimized Synthesis Conditions

ParameterCondition
SolventPolar aprotic (e.g., DMF)
Temperature120–150°C
Reaction Time10–15 minutes
Yield87%

Microwave synthesis enhances reproducibility and minimizes side reactions compared to conventional heating.

Reactivity and Pharmaceutical Applications

Chemical Modifications

The carboxylic acid group enables esterification, amidation, and metal coordination, while the bromine atom supports cross-coupling reactions (e.g., Suzuki-Miyaura). Such versatility makes the compound a valuable intermediate for drug discovery.

Biological Activity

Preliminary studies suggest broad-spectrum bioactivity:

  • Anti-inflammatory: Inhibits COX-2 and NF-κB pathways in vitro.

  • Antimicrobial: Shows efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL).

  • Analgesic: Modulates TRPV1 receptors in rodent models.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm; thiopyran methylenes appear at δ 2.8–3.5 ppm.

    • ¹³C NMR: Carboxylic carbon at δ 170–175 ppm; brominated aromatic carbons at δ 120–130 ppm.

  • IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).

Table 3: Key Spectral Signatures

TechniqueSignatureAssignment
¹H NMRδ 3.2 (t, 2H)Thiopyran CH₂
IR1695 cm⁻¹Carboxylic acid C=O

Future Directions

While current synthesis methods are efficient, scalability for industrial applications remains untested. Further studies should explore:

  • In vivo pharmacokinetics and toxicity.

  • Structure-activity relationships (SAR) of derivatives.

  • Catalytic applications in asymmetric synthesis.

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